molecular formula C10H17N3O B13333569 2-{2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol

2-{2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol

Cat. No.: B13333569
M. Wt: 195.26 g/mol
InChI Key: JEWNZUINPHSUOW-UHFFFAOYSA-N
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Description

2-{2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol (CAS: 1698992-81-2) is a pyrazolo[1,5-a]pyrimidine derivative characterized by an ethyl group at position 2 and a hydroxymethyl (-CH2OH) substituent at position 6 of the bicyclic core. Its molecular formula is C9H16N4O, with a molecular weight of 196.25 g/mol . The compound’s SMILES string (CCc1nc2n(n1)CC(CCO)CN2) highlights the ethyl group (C2) and the ethanol moiety linked to the pyrimidine ring.

Properties

Molecular Formula

C10H17N3O

Molecular Weight

195.26 g/mol

IUPAC Name

2-(2-ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)ethanol

InChI

InChI=1S/C10H17N3O/c1-2-9-5-10-11-6-8(3-4-14)7-13(10)12-9/h5,8,11,14H,2-4,6-7H2,1H3

InChI Key

JEWNZUINPHSUOW-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN2CC(CNC2=C1)CCO

Origin of Product

United States

Preparation Methods

Synthesis Methods

The synthesis of 2-{2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol involves multiple steps. The reaction can be performed in a mixture of dichloromethane and trifluoroacetic acid (1:1 v/v) at room temperature for four hours. Typical synthesis steps may involve reagents like sodium hydride for deprotonation and phosphorus oxychloride for chlorination. To guarantee high yields and purity of the end product, reaction conditions frequently entail refluxing in solvents like dimethylformamide or ethanol at regulated temperatures.

Chemical Reactions

2-{3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol can undergo different types of chemical reactions:

  • Oxidation, which involves adding oxygen or removing hydrogen.
  • Reduction, which involves adding hydrogen or removing oxygen.
  • Substitution, which involves replacing one atom or group of atoms with another.

Typical reagents employed in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and a variety of nucleophiles for substitution reactions. While the precise conditions for these reactions differ, they frequently involve precise solvents and regulated temperatures.

Comparison with Structural Analogues

Structural motifs are shared by the following compounds with the target molecule, but they differ in terms of substituents, ring systems, or applications:

Compound Name Structural Features Unique Aspects
2-Ethyl-3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine Ethyl substitution on the ring Different alkyl substitution affects solubility
3-Methylpyrazolo[1,5-a]pyrimidine Lacks hydroxyl group Focused on antitumor properties
2-(2-Methylpyrazolo[1,5-a]pyridin-3-yloxy)acetic acid Contains a different heterocyclic structure Potential anti-inflammatory activity
3-bromo-2,6-dimethyl derivative bromo- or methyl-substituted analogues The target compound’s 6-ethanol group enhances hydrophilicity compared to bromo- or methyl-substituted analogues.
Triazolo-pyrimidine derivatives (e.g., CAS 1702519-24-1) exhibit larger molecular weights due to cyclobutyl substituents but lack reported biological data exhibit larger molecular weights due to cyclobutyl substituents but lack reported biological data
benzofuran-pyrazole derivatives (e.g., C14H13BrN2O2) combine aromaticity with halogen atoms Hybrid systems like benzofuran-pyrazole derivatives combine aromaticity with halogen atoms for enhanced reactivity.

Chemical Reactions Analysis

Types of Reactions

2-{2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity, or by modulating the function of a receptor . The exact pathways and molecular targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

a) 2-(2-((3-(4-(Methylsulfonyl)phenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethan-1-ol (Pir-8-9)

  • Structure: Features a methylsulfonylphenyl group at position 3, phenyl at position 5, and an aminoethoxy-ethanol side chain at position 5.
  • Properties : Molecular weight ~431.3 g/mol; higher lipophilicity due to aromatic substituents. Exhibits activity as an aryl hydrocarbon receptor modulator .

b) 5-(4-Fluorophenyl)-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxylic Acid

  • Structure : Contains a fluorophenyl group at position 5, trifluoromethyl at position 7, and a carboxylic acid at position 2.
  • Properties : Polar carboxylic acid group enhances solubility but may limit blood-brain barrier penetration. Biological activity unreported .
  • Comparison: The target’s ethanol group offers hydrogen-bonding capacity similar to the carboxylic acid but with reduced acidity, possibly favoring different pharmacokinetic profiles.

Triazolo[1,5-a]pyrimidine Analogues

a) 5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-oxoacetylhydrazones

  • Structure : Triazolo core with methyl groups at positions 5 and 7 and an oxoacetylhydrazone side chain.
  • Properties : Demonstrated herbicidal and antifungal activity. Introduction of chirality enhances bioactivity .
  • Comparison : The triazolo core introduces an additional nitrogen, altering electronic properties and binding interactions. The target’s pyrazolo core may exhibit distinct metabolic stability.

b) 2-[2-(Hydroxymethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethan-1-ol

  • Structure: Triazolo[1,5-a]pyrimidine with hydroxymethyl and ethanol substituents.
  • Properties : Molecular formula C8H14N4O2; higher polarity due to dual hydroxyl groups. Activity data unavailable .
  • Comparison: The ethanol substituent is conserved, but the triazolo core may confer different hydrogen-bonding patterns compared to the pyrazolo variant.

Pyrazolo[3,4-d]pyrimidine Derivatives

a) 6-Ethyl-1-(2-hydroxy-2-phenylethyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

  • Structure : Pyrazolo[3,4-d]pyrimidine with a ketone at position 4, ethyl at position 6, and a hydroxy-phenylethyl group.
  • Properties: Synthesized via sodium ethoxide-mediated alkylation.
  • Comparison : The pyrazolo[3,4-d] core differs in ring fusion, reducing planarity and altering binding modes compared to the target’s [1,5-a] isomer.

Structural and Functional Insights

Substituent Effects on Bioactivity

  • Ethyl Group (Position 2) : Contributes to steric bulk without significant electronic effects, possibly stabilizing hydrophobic interactions in binding pockets.
  • Ethanol Group (Position 6): Enhances solubility and enables hydrogen bonding, a feature shared with Pir-8-9 but absent in non-polar analogues like trifluoromethyl derivatives .

Biological Activity

The compound 2-{2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol is a derivative of pyrazolo[1,5-a]pyrimidine, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential as an anticancer agent and its mechanisms of action.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C8H13N3O\text{C}_8\text{H}_{13}\text{N}_3\text{O}

This compound features a pyrazolo[1,5-a]pyrimidine core that contributes to its pharmacological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. A notable study evaluated various derivatives for their inhibitory effects on cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA). The results indicated that certain derivatives exhibited potent inhibitory activity with IC50 values in the low micromolar range:

CompoundCDK2 IC50 (µM)TRKA IC50 (µM)
6s0.450.23
6t0.090.45
Ribociclib0.07-
Larotrectinib-0.067

These findings suggest that compounds structurally similar to This compound may also exhibit significant anticancer activity by targeting key kinases involved in cancer cell proliferation .

The mechanisms through which pyrazolo[1,5-a]pyrimidines exert their anticancer effects include:

  • Inhibition of Kinases : By inhibiting kinases such as CDK2 and TRKA, these compounds can disrupt cell cycle progression and promote apoptosis in cancer cells.
  • Antiproliferative Effects : In vitro studies have demonstrated that several derivatives lead to significant growth inhibition across various cancer cell lines. For instance, compound 6n showed a mean growth inhibition (GI%) of 43.9% across a panel of 56 cell lines .
  • Molecular Docking Studies : Computational studies suggest that these compounds bind similarly to known inhibitors, indicating a potential for developing more effective therapeutic agents.

Study on Dual Inhibition Potential

A comprehensive study synthesized and evaluated a series of pyrazolo[1,5-a]pyrimidine derivatives for their dual inhibition potential against CDK2 and TRKA kinases. The results underscored the importance of structural modifications in enhancing biological activity. Selected compounds demonstrated not only potent kinase inhibition but also broad-spectrum anticancer efficacy across various human carcinoma cell lines .

Pharmacological Assessment

In another investigation focused on the pharmacological properties of pyrazolo[1,5-a]pyrimidines, researchers assessed the compounds against multiple cancer types including breast and lung cancers. The study found that specific derivatives could significantly reduce cell viability at concentrations as low as 10 µM .

Q & A

Basic: What are the standard synthetic routes for 2-{2-ethyl-pyrazolo[1,5-a]pyrimidin-6-yl}ethanol, and how are reaction conditions optimized?

Methodological Answer:
The synthesis typically involves cyclization reactions starting from hydrazinyl derivatives or arylazo precursors. For example, refluxing precursors in solvents like ethanol or pyridine under inert atmospheres (e.g., argon) for 6–24 hours is common. Key steps include:

  • Reagent selection : Use of hydrazine derivatives or ortho esters to form the pyrazolo-pyrimidine core .
  • Purification : Column chromatography (e.g., n-pentane:ethyl acetate) or recrystallization from ethanol/dioxane to achieve high purity .
  • Optimization : Adjusting reaction time, solvent polarity, and stoichiometry (e.g., 3:1 molar ratios of reactants) to improve yields (e.g., 62–87% reported) .

Advanced: How can researchers resolve contradictions in spectroscopic data when characterizing novel pyrazolo[1,5-a]pyrimidine derivatives?

Methodological Answer:
Contradictions in NMR, IR, or MS data often arise from isomerism or impurities. Strategies include:

  • Multi-technique validation : Cross-referencing 1H^{1}\text{H}-NMR, 13C^{13}\text{C}-NMR, and high-resolution MS to confirm molecular formulas and substituent positions .
  • Comparative analysis : Benchmarking against literature data for structurally similar compounds (e.g., 7-amino-3-(4'-chlorophenylazo) derivatives) to identify deviations .
  • Advanced methods : Employing 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in complex fused-ring systems .

Basic: What spectroscopic techniques are essential for confirming the structure of this compound?

Methodological Answer:

  • IR spectroscopy : Identifies functional groups (e.g., -OH at ~3200 cm1^{-1}, C≡N at ~2200 cm1^{-1}) .
  • NMR : 1H^{1}\text{H}-NMR reveals proton environments (e.g., ethyl group signals at δ 1.2–1.4 ppm), while 13C^{13}\text{C}-NMR confirms carbon backbone and substituents .
  • Mass spectrometry : HRMS or ESI-MS validates molecular weight and fragmentation patterns .

Advanced: What strategies are effective in improving the yield of 2-{2-ethyl-pyrazolo[1,5-a]pyrimidin-6-yl}ethanol under varying catalytic conditions?

Methodological Answer:

  • Catalyst screening : Test Lewis acids (e.g., AlCl3_3) or transition-metal catalysts to accelerate cyclization .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to ethanol, as seen in analogous triazolo-pyrimidine syntheses .
  • Temperature control : Lowering reaction temperatures (e.g., 0–5°C) during sensitive steps (e.g., azo coupling) minimizes side reactions .

Biological Activity: How do researchers assess the antimicrobial potential of this compound, and what are common pitfalls?

Methodological Answer:

  • In vitro assays : Minimum inhibitory concentration (MIC) tests against bacterial/fungal strains (e.g., S. aureus, C. albicans) .
  • Enzyme inhibition : Evaluate interactions with targets like AXL kinase or bacterial topoisomerases using SPR or fluorescence polarization .
  • Pitfalls : False positives due to compound aggregation or solvent toxicity; always include solvent-only controls and confirm solubility in assay buffers .

Data Analysis: When encountering discrepancies in biological activity data between this compound and its analogs, what analytical approaches should be employed?

Methodological Answer:

  • SAR studies : Compare substituent effects (e.g., ethyl vs. methyl groups) on activity using molecular docking or QSAR models .
  • Meta-analysis : Aggregate data from multiple studies (e.g., triazolo vs. pyrazolo derivatives) to identify trends in bioactivity .
  • Statistical validation : Apply ANOVA or t-tests to assess significance of activity differences between analogs .

Stability/Solubility: What methodologies are recommended to determine the aqueous solubility and stability of this compound under physiological conditions?

Methodological Answer:

  • Solubility assays : Shake-flask method in PBS (pH 7.4) with HPLC quantification .
  • Stability testing : Incubate at 37°C and monitor degradation via LC-MS over 24–72 hours .
  • Accelerated conditions : Use thermal gravimetric analysis (TGA) to predict shelf-life .

Advanced Characterization: How does X-ray crystallography contribute to the structural elucidation of complex pyrazolo[1,5-a]pyrimidine derivatives?

Methodological Answer:

  • Single-crystal analysis : Resolves absolute configuration and hydrogen-bonding networks (e.g., ethanol -OH interactions) .
  • Complementary to NMR : Validates torsion angles and ring conformations, especially for stereoisomers .
  • Limitations : Requires high-purity crystals; consider co-crystallization with stabilizing agents (e.g., crown ethers) .

Basic: How are computational methods (e.g., DFT) applied to predict the reactivity of this compound?

Methodological Answer:

  • DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to predict electrophilic/nucleophilic sites .
  • Reactivity indices : Fukui functions identify regions prone to substitution (e.g., pyrimidine N-atoms) .

Advanced: What novel functionalization strategies can enhance the biological activity of this compound?

Methodological Answer:

  • Click chemistry : Introduce triazole or isoxazole moieties via Cu-catalyzed azide-alkyne cycloaddition .
  • Prodrug design : Modify the ethanol group to esters or phosphates for improved bioavailability .

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